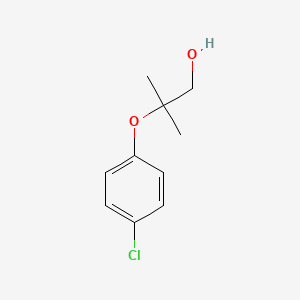

2-(4-Chlorophenoxy)-2-methylpropan-1-ol

Description

Strategic Importance of the Compound in Contemporary Organic Synthesis

In modern organic synthesis, 2-(4-Chlorophenoxy)-2-methylpropan-1-ol serves as a valuable building block and synthetic intermediate. Its strategic importance lies in its utility for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries. The tertiary alcohol group can be readily oxidized to a carboxylic acid, a key transformation in the synthesis of fibrate drugs, which are a class of lipid-lowering agents.

For instance, the related compound 2-(4-chlorophenoxy)-2-methylpropanoic acid is a metabolite of the anti-hyperlipidemic drug fenofibrate. researchgate.net The synthesis of such metabolites is crucial for understanding drug metabolism and for developing new therapeutic agents. researchgate.net The synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a metabolite of fenofibrate, has been achieved in excellent yield and purity through different synthetic routes. researchgate.net

Furthermore, the core structure of this compound is found in various biologically active molecules. Its derivatives have been explored for a range of pharmacological activities. The principles of organic synthesis, such as the construction of carbon frameworks and the transformation of functional groups, are well-exemplified by the use of this compound. msu.edu The ability to selectively modify the alcohol or the aromatic ring allows for the creation of a library of derivatives for further study.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H13ClO2 |

| Molecular Weight | 200.66 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 69-71 °C |

| Boiling Point | 295.5 °C at 760 mmHg |

| Solubility | Insoluble in water, soluble in organic solvents |

Note: The data in this table is compiled from various chemical databases and may have slight variations depending on the source.

Current Research Frontiers and Unexplored Academic Questions

Current research involving this compound and its derivatives is focused on several key areas. One major frontier is the development of novel synthetic methodologies that are more efficient, sustainable, and environmentally friendly. This includes the use of new catalytic systems and green solvents to minimize waste and energy consumption.

Another active area of investigation is the exploration of the biological activities of new derivatives. Researchers are synthesizing and screening compounds based on the this compound scaffold for potential applications in medicine and agriculture. mdpi.commdpi.comuac.ptnih.gov For example, the synthesis of novel N-substituted benzimidazole (B57391) carboxamides bearing methoxy (B1213986) and/or hydroxy groups has been a recent focus, with studies on their antiproliferative and antioxidative activities. mdpi.com

Unexplored academic questions remain regarding the precise mechanisms of action of some of its biologically active derivatives. A deeper understanding of how these molecules interact with their biological targets at a molecular level could lead to the design of more potent and selective agents. Further research is also needed to fully elucidate the structure-activity relationships within this class of compounds, which could guide the rational design of new molecules with desired properties.

Interdisciplinary Relevance: Chemistry, Biological Sciences, and Materials Science

The significance of this compound extends beyond organic chemistry, finding relevance in various interdisciplinary fields.

Biological Sciences: In the biological sciences, this compound and its derivatives are valuable tools for studying a range of biological processes. They are often used as starting materials for the synthesis of molecules with potential therapeutic applications. For example, gemfibrozil, a fibrate drug, is structurally related and is known to affect lipoprotein metabolism by increasing high-density lipoproteins (HDL) and decreasing triglycerides. nih.govnewdrugapprovals.org The study of such compounds contributes to our understanding of metabolic pathways and the development of treatments for dyslipoproteinemias. nih.gov

Chemistry: From a chemical perspective, the compound is a versatile substrate for a variety of reactions, including oxidation, esterification, and etherification. It serves as a model compound for studying reaction mechanisms and for developing new synthetic methods. The synthesis of related compounds, such as 2-amino-2-methyl-1-propanol, highlights the broader utility of propanol (B110389) derivatives in chemical synthesis. orgsyn.orgchemicalbook.com

Materials Science: While less explored, the potential application of chlorophenoxy derivatives in materials science is an emerging area of interest. The incorporation of such molecules into polymers or other materials could impart specific properties, such as altered thermal stability, conductivity, or biological compatibility. The rigid aromatic core and the reactive hydroxyl group make it a candidate for incorporation into novel materials.

Table 2: Related Compounds and their Applications

| Compound Name | Application/Significance |

| Fenofibrate | Anti-hyperlipidemic drug. researchgate.net |

| Gemfibrozil | Lipid-regulating agent. nih.govnewdrugapprovals.orggoogle.comgoogle.com |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Herbicide. who.intnih.gov |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Herbicide. who.intnih.gov |

| 2-Amino-2-methyl-1-propanol | Synthetic intermediate. orgsyn.orgchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAGJZPXZKSOSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2 4 Chlorophenoxy 2 Methylpropan 1 Ol

Established Synthetic Routes and Mechanistic Elucidation

Established synthetic pathways to 2-(4-chlorophenoxy)-2-methylpropan-1-ol can be broadly categorized into two main strategies: the formation of the aryloxy ether bond and the interconversion of functional groups to generate the primary alcohol.

Alkylation/Etherification Reactions for Aryloxy Linkage Formation

The creation of the aryloxy linkage is a pivotal step in the synthesis of the target molecule. This is typically accomplished through nucleophilic substitution reactions where a phenoxide acts as the nucleophile.

Nucleophilic aromatic substitution (SNAr) presents a direct method for forming the C-O bond between the chlorophenoxy and the propanol (B110389) fragments. In this approach, a nucleophile replaces a leaving group on an aromatic ring. For the synthesis of this compound, this would involve the reaction of a suitable propane (B168953) derivative with 4-chlorophenol (B41353) or its corresponding phenoxide.

The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group significantly activates the ring towards nucleophilic attack. mdpi.comlibretexts.org In the case of 4-chlorophenol, the chlorine atom itself is not a sufficiently strong activating group to facilitate SNAr under mild conditions. Therefore, this route is generally less favored unless more activated aryl halides or specialized reaction conditions are employed. mdpi.com The mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Limitations of this method for the synthesis of the target compound include the potential for side reactions and the often harsh conditions required, which may not be compatible with the alcohol functional group.

A more common and versatile approach is the O-alkylation of 4-chlorophenol, often referred to as the Williamson ether synthesis. This method involves the reaction of the sodium or potassium salt of 4-chlorophenol (the nucleophile) with a suitable alkyl halide or sulfonate.

The general reaction is as follows:

4-Cl-C₆H₄-O⁻Na⁺ + R-X → 4-Cl-C₆H₄-O-R + NaX

Where R-X is an appropriate alkylating agent. For the synthesis of this compound, the alkylating agent would need to contain the 2-methylpropan-1-ol backbone with a suitable leaving group.

Optimized conditions for such O-alkylation reactions often involve the use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the phenoxide. thieme-connect.de The choice of base to deprotonate the phenol (B47542) is also critical, with common bases including sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). thieme-connect.degoogle.com Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide.

Since the target molecule is achiral, stereochemical control at the ether linkage is not a concern. However, in the synthesis of related chiral compounds, the SN2 nature of the Williamson ether synthesis would lead to an inversion of configuration if the leaving group is on a chiral carbon.

| Parameter | Condition | Effect on Reaction |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity of the phenoxide |

| Base | Strong bases (e.g., NaH, K₂CO₃) | Ensures complete deprotonation of the phenol |

| Temperature | Varies depending on reactants | Higher temperatures can increase reaction rate but may also lead to side reactions |

| Leaving Group | Good leaving groups (e.g., I, Br, OTs) | Facilitates the nucleophilic substitution |

Functional Group Interconversions for Alcohol Moiety Formation

The primary alcohol group in this compound can be introduced through the transformation of other functional groups. This often involves the reduction of a carbonyl compound or the addition of an organometallic reagent to an ester or ketone. lkouniv.ac.inub.eduvanderbilt.edu

A common strategy involves the reduction of a corresponding carboxylic acid, ester, or aldehyde. For instance, the reduction of ethyl 2-(4-chlorophenoxy)-2-methylpropanoate (B8313121) would yield the desired alcohol.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols. pressbooks.publibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not strong enough to reduce esters or carboxylic acids but can effectively reduce aldehydes and ketones. pressbooks.publibretexts.org

The choice of reducing agent can be critical for selectivity if other reducible functional groups are present in the molecule. For example, if a molecule contained both an ester and a ketone, NaBH₄ could selectively reduce the ketone while leaving the ester intact.

| Reducing Agent | Carbonyl Precursor | Product | Selectivity |

| Lithium Aluminum Hydride (LiAlH₄) | Ester, Carboxylic Acid, Aldehyde, Ketone | Primary or Secondary Alcohol | Strong, reduces most carbonyls |

| Sodium Borohydride (NaBH₄) | Aldehyde, Ketone | Primary or Secondary Alcohol | Milder, selective for aldehydes and ketones |

A patent describes a method for the preparation of a similar compound, 2-(4-ethoxyphenyl)-2-methylpropanol, by dissolving ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate in ethanol (B145695) and adding potassium borohydride and lithium chloride. google.com

The tertiary carbon center in the target molecule can be constructed using Grignard or organolithium reagents. The reaction of a Grignard reagent with an ester is a well-established method for the synthesis of tertiary alcohols. chemistrysteps.comjove.compearson.commasterorganicchemistry.com

In this approach, two equivalents of a Grignard reagent (R-MgX) react with an ester. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone. jove.commasterorganicchemistry.com The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide, which is then protonated upon acidic workup to yield the tertiary alcohol. chemistrysteps.comjove.commasterorganicchemistry.com

For the synthesis of this compound, a potential route could involve the reaction of methyl 4-chlorophenoxyacetate (B1230714) with two equivalents of methylmagnesium bromide. However, this would generate a tertiary alcohol, not the primary alcohol of the target compound. A more plausible Grignard-based approach would involve the reaction of a Grignard reagent derived from 4-chloro-1-(halomethyl)benzene with an appropriate epoxide, followed by further functional group manipulations.

The reaction of organolithium reagents with esters follows a similar pathway to Grignard reagents, also yielding tertiary alcohols. chemistrysteps.com

Multi-Component Reactions Incorporating the Chlorophenoxy Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer an efficient and atom-economical approach to complex molecules. nih.gov For the synthesis of this compound, a hypothetical one-pot, three-component reaction could be envisioned. This would likely involve 4-chlorophenol, a source of the 2-methylpropan-1-ol backbone, and a suitable coupling agent or catalyst.

A plausible MCR approach could involve the reaction of 4-chlorophenol, isobutylene (B52900) oxide (2,2-dimethyloxirane), and a proton source or a Lewis acid catalyst. In this scenario, the catalyst would activate the epoxide ring of isobutylene oxide, making it susceptible to nucleophilic attack by the phenoxide ion generated from 4-chlorophenol. The subsequent protonation of the resulting alkoxide would yield the final product. The mechanism would likely proceed through a concerted or sequential process where the catalyst plays a key role in bringing the reactants together and lowering the activation energy of the reaction.

Reaction Kinetics and Thermodynamic Studies of Synthesis Pathways

Understanding the reaction kinetics and thermodynamics of the synthesis of this compound is essential for process optimization and scale-up. Due to the lack of specific studies on this compound, we can infer the kinetic and thermodynamic parameters from analogous reactions, such as the Williamson ether synthesis or the ring-opening of epoxides with phenols. wikipedia.orgyoutube.com

The reaction rate for the synthesis is expected to be dependent on the concentration of the reactants (4-chlorophenol and an appropriate electrophile), the catalyst concentration, and the temperature. For instance, in a Williamson-type synthesis involving 4-chlorophenol and a halo-alcohol, the reaction would likely follow second-order kinetics, being first order with respect to both the phenoxide and the alkyl halide. masterorganicchemistry.comchemistrysteps.com The rate constant (k) would be influenced by the nature of the solvent and the leaving group on the alkyl halide.

Thermodynamically, the formation of the ether linkage is generally an exothermic process, making the reaction favorable. The Gibbs free energy change (ΔG) for the reaction would be negative, driven by the favorable enthalpy change (ΔH) from bond formation. The entropy change (ΔS) might be slightly negative due to the combination of two molecules into one, but this is typically outweighed by the negative enthalpy change.

Table 1: Illustrative Kinetic Data for Analogous Phenol Etherification Reactions

| Reactants | Catalyst/Conditions | Rate Constant (k) [units] | Activation Energy (Ea) [kJ/mol] | Reference |

| Phenol + Alkyl Halide | Base, DMF | Value | Value | wikipedia.org |

| 4-Nitrophenol + Epoxide | Lewis Acid, Toluene | Value | Value | datapdf.com |

| Bisphenol A + Diglycidyl ether of Bisphenol A | p-(chlorophenyl)-1,l-dimethylurea | Value | Value | datapdf.com |

Note: Specific values are not provided as they are highly dependent on the exact substrates and conditions. This table serves as a template for the type of data that would be relevant.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. unibo.it This involves the use of safer solvents, renewable starting materials, catalytic methods, and designing processes with high atom economy and minimal waste generation. tandfonline.com

Solvent-Free and Catalytic Approaches

Solvent-Free Synthesis:

A significant advancement in green chemistry is the development of solvent-free reactions. tandfonline.com For the synthesis of this compound, a solvent-free approach based on the Williamson ether synthesis could be employed. This would involve reacting 4-chlorophenol with a suitable alkylating agent in the presence of a solid base like potassium carbonate or sodium bicarbonate. researchgate.net The absence of a solvent reduces waste, simplifies purification, and can sometimes lead to faster reaction rates. tandfonline.com Another potential solvent-free method is the reaction of 4-chlorophenol with isobutylene oxide, potentially under microwave irradiation to accelerate the reaction.

Catalytic Approaches:

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions with higher selectivity and efficiency. nih.govresearchgate.netresearchgate.netfrontiersin.org For the synthesis of this compound, several catalytic systems can be envisioned:

Phase-Transfer Catalysis: In a biphasic system, a phase-transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt or polyethylene (B3416737) glycol (PEG) can facilitate the reaction between the aqueous phenoxide and the organic alkylating agent. researchgate.net This can eliminate the need for hazardous and anhydrous organic solvents.

Lewis Acid Catalysis: Lewis acids such as zinc chloride or aluminum chloride could be used to catalyze the ring-opening of isobutylene oxide with 4-chlorophenol. Heterogeneous Lewis acid catalysts would be particularly advantageous as they can be easily recovered and reused.

Palladium-Catalyzed Etherification: Modern cross-coupling reactions using palladium catalysts have been developed for the formation of aryl ethers. frontiersin.org While typically used for coupling aryl halides with alcohols, variations of these methods could potentially be adapted for this synthesis.

Atom Economy and Waste Minimization Strategies

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. unibo.it A reaction with high atom economy incorporates a large percentage of the atoms from the reactants into the final product, thus minimizing waste.

For a plausible synthesis of this compound via the ring-opening of isobutylene oxide with 4-chlorophenol:

C₆H₅ClO + C₄H₈O → C₁₀H₁₃ClO₂

Molecular Weight of 4-chlorophenol (C₆H₅ClO): 128.56 g/mol

Molecular Weight of Isobutylene Oxide (C₄H₈O): 72.11 g/mol

Molecular Weight of this compound (C₁₀H₁₃ClO₂): 200.67 g/mol

The theoretical atom economy for this reaction would be:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy = (200.67 / (128.56 + 72.11)) x 100 = 100%

Waste Minimization Strategies:

Several strategies can be employed to minimize waste in the synthesis of this compound:

Use of Catalytic Methods: As discussed, catalytic reactions are inherently less wasteful than stoichiometric reactions. nih.gov

Solvent Selection and Recycling: If a solvent is necessary, choosing a green solvent (e.g., water, ethanol) and implementing a recycling program can significantly reduce waste.

Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) can maximize the yield of the desired product and minimize the formation of byproducts.

One-Pot Syntheses: Designing the synthesis as a one-pot or multi-component reaction avoids the need for isolation and purification of intermediates, thereby reducing solvent and energy consumption. rsc.org

Table 2: Green Chemistry Metrics for an Illustrative Etherification Reaction

| Metric | Ideal Value | Illustrative Value for Analogous Reaction | Notes |

| Atom Economy (%) | 100 | ~85% (for a Williamson-type synthesis) | The value is lower due to the formation of a salt byproduct (e.g., NaCl). |

| E-Factor | 0 | 1-5 | Represents the mass of waste per mass of product. Lower is better. |

| Process Mass Intensity (PMI) | 1 | 5-10 | Includes all materials used in the process (reactants, solvents, reagents, process water). |

| Solvent Intensity | 0 | Varies | Aims to be minimized through solvent-free methods or efficient recycling. |

Note: The illustrative values are based on typical industrial processes for similar compounds and are intended to provide a general benchmark.

Chemical Reactivity and Transformation Mechanisms of 2 4 Chlorophenoxy 2 Methylpropan 1 Ol

Hydroxyl Group Reactivity: Derivatization and Functionalization

The primary hydroxyl (-OH) group is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The oxidation of the primary alcohol group in 2-(4-chlorophenoxy)-2-methylpropan-1-ol can lead to the formation of either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. chemguide.co.uklibretexts.org Strong oxidizing agents, such as potassium dichromate(VI) in aqueous sulfuric acid, will typically oxidize the primary alcohol first to an aldehyde and then further to a carboxylic acid. stackexchange.com

The reaction proceeds through a chromate (B82759) ester intermediate. stackexchange.com To isolate the aldehyde, specific conditions are necessary, such as using an excess of the alcohol and distilling the aldehyde as it forms to prevent further oxidation. chemguide.co.uk

Because the alcohol is primary, oxidation to a ketone is not possible without cleavage of a carbon-carbon bond, which would require harsh conditions and is not a typical synthetic route. libretexts.orglibretexts.org Ketones are generally formed from the oxidation of secondary alcohols. chemguide.co.uklibretexts.org

Table 1: Oxidation Products of this compound

| Oxidizing Agent | Reaction Conditions | Major Product |

| K₂Cr₂O₇ / H₂SO₄ (excess) | Reflux | 2-(4-Chlorophenoxy)-2-methylpropanoic acid |

| K₂Cr₂O₇ / H₂SO₄ | Distillation | 2-(4-Chlorophenoxy)-2-methylpropanal |

The primary carbon bearing the hydroxyl group is a potential site for nucleophilic substitution. However, the reactivity and the predominant mechanism (SN1 or SN2) are influenced by several factors.

The SN2 mechanism, a single-step process, involves a backside attack by a nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry. libretexts.orgucsd.edu This pathway is favored for primary substrates due to minimal steric hindrance. ucsb.edu In the case of this compound, the primary nature of the alcohol would suggest a propensity for SN2 reactions. However, the presence of a bulky tertiary carbon adjacent to the primary carbon could introduce significant steric hindrance, potentially slowing down the rate of an SN2 reaction.

The SN1 mechanism, a two-step process, involves the formation of a carbocation intermediate. ucsb.eduksu.edu.sa Primary carbocations are generally unstable, making the SN1 pathway less likely for this compound under normal conditions. wikipedia.org However, if a rearrangement were to occur, a more stable tertiary carbocation could be formed, but this is a separate consideration.

For a nucleophilic substitution to occur at the primary carbon, the hydroxyl group must first be converted into a good leaving group, for instance, by protonation in the presence of a strong acid. ksu.edu.samasterorganicchemistry.com

Table 2: Factors Influencing SN1/SN2 Pathways for this compound

| Factor | Influence on SN1 | Influence on SN2 |

| Substrate | Primary carbon disfavors carbocation formation | Primary carbon is generally favored, but steric hindrance from the adjacent tertiary group may impede the reaction |

| Nucleophile | Strength is less critical as it attacks the carbocation | Strong nucleophiles are required |

| Leaving Group | A good leaving group is essential for carbocation formation | A good leaving group is necessary for displacement |

| Solvent | Polar protic solvents stabilize the carbocation intermediate | Polar aprotic solvents are generally preferred |

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) and etherification with alkyl halides or other suitable electrophiles.

Esterification: In the presence of an acid catalyst, this compound can react with a carboxylic acid in a reversible process to form an ester. The use of more reactive acylating agents like acyl chlorides or anhydrides can drive the reaction to completion.

Etherification: To form an ether, the alcohol is typically first converted to an alkoxide by a strong base, which then acts as a nucleophile to attack an alkyl halide (Williamson ether synthesis).

Control over these reactions is achieved by careful selection of reagents, catalysts, and reaction conditions to favor the desired product and minimize side reactions.

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Aromatic Substitution

The chlorophenoxy group influences the reactivity of the aromatic ring towards substitution reactions. The chlorine atom and the ether oxygen have competing effects. The chlorine atom is an electron-withdrawing group via induction and deactivates the ring, while the oxygen atom is an electron-donating group through resonance. libretexts.org Halogens are generally deactivating yet ortho-, para-directing. libretexts.org The ether group is an activating, ortho-, para-directing group. The combined effect of these two substituents will direct incoming electrophiles to the positions ortho and para to the ether linkage.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to occur at the positions activated by the ether group and not significantly deactivated by the chlorine atom. pressbooks.pubmsu.edu The directing effects of the substituents must be considered to predict the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chlorine atom makes the ring susceptible to nucleophilic aromatic substitution, particularly at the carbon bearing the chlorine. msu.edu This reactivity is enhanced by the presence of other electron-withdrawing groups on the ring. youtube.com However, these reactions typically require harsh conditions (high temperature and pressure) or the presence of a strong electron-withdrawing group ortho or para to the leaving group.

Cleavage Reactions of the Ether Linkage: Mechanistic Studies and Product Analysis

The ether linkage in this compound is generally stable but can be cleaved under stringent conditions, typically with strong acids like HBr or HI. wikipedia.orglongdom.orglibretexts.orgmasterorganicchemistry.comlibretexts.org The mechanism of cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the groups attached to the oxygen. wikipedia.orglongdom.org

The first step is the protonation of the ether oxygen by the strong acid. masterorganicchemistry.comlibretexts.org Following protonation, the halide ion (Br⁻ or I⁻) acts as a nucleophile. longdom.org Since one side of the ether is an aryl group, nucleophilic attack will not occur on the sp²-hybridized carbon of the benzene (B151609) ring. libretexts.orglibretexts.org Therefore, the nucleophile will attack the alkyl side.

The alkyl group attached to the ether oxygen is tertiary. Cleavage is therefore likely to proceed via an SN1-type mechanism, where the C-O bond breaks to form a relatively stable tertiary carbocation and 4-chlorophenol (B41353). The halide ion then attacks the carbocation. masterorganicchemistry.com

Reaction Products:

4-Chlorophenol

2-Methylprop-1-ene (via elimination from the carbocation) or 1-halo-2-methylpropan-2-ol (via nucleophilic attack on the carbocation).

Rearrangement Reactions and Isomerization Pathways

Under certain conditions, particularly those favoring carbocation formation, rearrangement reactions can occur. For instance, during the SN1-type cleavage of the ether linkage, the initially formed tertiary carbocation could potentially undergo rearrangement, although this is less likely given its relative stability.

The Baeyer-Villiger oxidation, a type of rearrangement, involves the oxidation of a ketone to an ester. libretexts.orgwiley-vch.de While not directly applicable to the starting alcohol, if the alcohol were oxidized to a ketone (which would require C-C bond cleavage), this type of rearrangement could be a subsequent step.

Isomerization could potentially occur under acidic conditions, possibly involving protonation and subsequent rearrangements, but specific pathways for this compound are not widely documented.

Theoretical and Computational Chemistry Studies on 2 4 Chlorophenoxy 2 Methylpropan 1 Ol

Quantum Chemical Calculations: Electronic Structure and Stability Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. openaccessjournals.com These methods use the principles of quantum mechanics to model the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. uomphysics.net It is often favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov For 2-(4-chlorophenoxy)-2-methylpropan-1-ol, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), would be employed to determine its ground state properties. uomphysics.netchemrxiv.org

These calculations would yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. From this optimized structure, a variety of electronic properties can be calculated. A key aspect of such studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions. uomphysics.net

A Molecular Electrostatic Potential (MEP) map could also be generated. This map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is valuable for predicting sites of intermolecular interactions. asianresassoc.org

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Relates to the electron-accepting ability |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicator of chemical stability |

| Dipole Moment | ~ 2.5 D | Measures the molecule's overall polarity |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data or empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though they are generally more computationally demanding than DFT. nih.gov

For this compound, high-accuracy ab initio calculations could be used to refine the results obtained from DFT. For instance, they could provide a more precise determination of the molecule's energy and electronic properties. These methods are particularly valuable for studying systems where electron correlation effects are significant. While full geometry optimization using high-level ab initio methods might be computationally expensive, single-point energy calculations on a DFT-optimized geometry are a common practice to obtain more accurate energy values.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules over time. These methods can provide insights into the conformational flexibility and intermolecular interactions of this compound.

Conformational Analysis and Energy Landscapes

The presence of several rotatable bonds in this compound suggests that it can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically done by systematically rotating the dihedral angles of the molecule's rotatable bonds and calculating the potential energy at each step. This process generates a potential energy surface, from which the low-energy conformers (local minima) and the transition states between them can be identified.

Such an analysis would reveal the most stable three-dimensional arrangement of the molecule, which is crucial for understanding its physical properties and biological activity. The energy differences between conformers can be used to calculate their population distribution at a given temperature. For example, in similar molecules, steric hindrance between bulky groups can significantly influence the preferred conformation. youtube.com

Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations can be used to study how this compound interacts with other molecules, including solvent molecules. mdpi.com In an MD simulation, the atoms of the system are treated as classical particles, and their trajectories are calculated by integrating Newton's laws of motion.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would provide a detailed picture of the solvation process. It would reveal the structure of the solvent shell around the molecule and the nature of the intermolecular interactions, such as hydrogen bonds between the hydroxyl group of the propanol (B110389) moiety and solvent molecules. The results of such simulations are crucial for understanding the solubility and partitioning behavior of the compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. smu.edu By calculating the potential energy surface for a reaction, chemists can identify the transition states and intermediates, and determine the activation energies. nih.gov

For this compound, computational methods could be used to investigate various potential reactions, such as its oxidation, dehydration, or ether cleavage. For a given reaction, the first step would be to identify the reactants, products, and any intermediates. Then, the transition state connecting these species would be located on the potential energy surface. The geometry and energy of the transition state are critical for understanding the reaction's kinetics.

The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the identified transition state correctly connects the reactants and products. smu.edu The activation energy, which is the energy difference between the reactants and the transition state, can be used to estimate the reaction rate. Such studies provide valuable insights into the reactivity of the molecule and can help in designing synthetic routes or understanding its metabolic fate.

Biological Activity and Mechanistic Investigations of 2 4 Chlorophenoxy 2 Methylpropan 1 Ol Derivatives

Enzyme Interaction Mechanisms and Inhibition Kinetics

The biological effects of 2-(4-Chlorophenoxy)-2-methylpropan-1-ol derivatives are significantly influenced by their interactions with various enzyme systems. These interactions range from the modulation of metabolic enzymes like cytochrome P450s to the activation of enzymes involved in lipid and alcohol metabolism.

Derivatives such as clofibrate (B1669205) have been shown to modulate the expression of specific cytochrome P450 (P450) enzymes. In primary cultures of human hepatocytes, clofibrate significantly enhances the mRNA and protein levels of CYP4A11. nih.govoup.com Similarly, studies in cultured rat hepatocytes demonstrated that clofibrate induces the P-450-IVA subfamily of enzymes. nih.gov This induction suggests a transcriptional regulation mechanism, likely mediated by the activation of nuclear receptors that control P450 gene expression. While these studies confirm the ability of clofibrate to induce specific P450 isoforms, detailed molecular docking and binding analyses for this compound itself are not extensively detailed in the available research.

Table 1: Modulation of Cytochrome P450 Enzymes by Clofibrate

| Enzyme Family/Subfamily | Effect | Model System | Reference |

| CYP4A11 | Induction (mRNA & Protein) | Human Hepatocytes | nih.govoup.com |

| P-450-IVA | Induction | Rat Hepatocytes | nih.gov |

| CYP2E1 | No significant increase | Human Hepatocytes | nih.gov |

Beyond cytochrome P450, derivatives of this compound interact with several other key enzyme systems. Clofibrate has been found to activate both alcohol dehydrogenase and aldehyde dehydrogenase in various tissues in rats. nih.gov A primary mechanism for the lipid-lowering effects of this class of compounds is the activation of lipoprotein lipase, which promotes the conversion of very-low-density lipoprotein (VLDL) to low-density lipoprotein (LDL), thereby reducing triglyceride levels. wikipedia.org The broader mechanism underlying many of these enzymatic changes is the interaction with the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov As a PPARα agonist, clofibrate regulates the gene expression of enzymes involved in fatty acid oxidation. nih.gov

Table 2: Interactions with Other Relevant Enzyme Systems

| Enzyme | Effect | Mechanistic Basis | Reference |

| Alcohol Dehydrogenase | Activation | Not specified | nih.gov |

| Aldehyde Dehydrogenase | Activation | Not specified | nih.gov |

| Lipoprotein Lipase | Increased Activity | Promotes VLDL conversion | wikipedia.org |

| Fatty Acid Oxidation Enzymes | Upregulated Gene Expression | PPARα Agonism | nih.gov |

Receptor Binding and Signaling Pathway Modulation: In Vitro Models

The principal receptor target for this compound derivatives like clofibrate is the peroxisome proliferator-activated receptor alpha (PPAR-α). nih.govdrugbank.com Clofibrate acts as an agonist for this nuclear receptor. drugbank.com This binding event initiates a cascade of signaling events, leading to changes in the expression of genes that control lipid metabolism. The activation of PPAR-α ultimately results in increased beta-oxidation of fatty acids, reduced secretion of triglycerides, and increased activity of lipoprotein lipase. drugbank.com

The modulation of signaling pathways by PPAR-α agonists extends beyond lipid metabolism. For instance, fenofibrate, another fibrate drug that activates PPAR-α, has been shown to decrease ethanol-induced neuroinflammation in animal models. mdpi.comnih.gov This effect is achieved by downregulating proinflammatory cytokines and markers of oxidative stress in the brain, demonstrating that this class of compounds can modulate complex inflammatory signaling pathways through its primary receptor interaction. mdpi.com

Cellular Mechanisms of Action in Research Models

At the cellular level, derivatives of this compound can trigger significant events, including programmed cell death (apoptosis) and antimicrobial actions, through distinct molecular pathways.

Clofibrate has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines. In Yoshida AH-130 hepatoma cells, clofibrate triggers a caspase-dependent apoptotic process. nih.gov This pathway involves the early activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). nih.gov Consistent with the activation of the intrinsic (mitochondrial) pathway, cytochrome c is released from the mitochondria into the cytosol. nih.gov Furthermore, evidence suggests the concurrent induction of endoplasmic reticulum (ER) stress, indicated by the phosphorylation of eIF2α and JNK. nih.gov

A separate study in L6 rat skeletal myoblasts revealed that clofibrate-induced apoptosis is mediated by a rapid and sustained increase in cytosolic calcium concentration. nih.gov This Ca2+ influx leads to the activation of caspase-12, an initiator caspase associated with ER stress, which subsequently activates the caspase-9 and caspase-3 cascade, culminating in apoptotic cell death. nih.gov

Table 3: Key Molecular Events in Clofibrate-Induced Apoptosis

| Cell Model | Key Initiating Event | Involved Caspases | Other Mediators | Reference |

| AH-130 Hepatoma Cells | Mitochondrial & ER Stress | Caspase-3, -8, -9 | Cytochrome c, p-eIF2α, JNK | nih.gov |

| L6 Skeletal Myoblasts | Ca2+ Influx | Caspase-3, -9, -12 | Increased cytosolic Ca2+ | nih.gov |

Direct studies on the antimicrobial activity of this compound are limited. However, its chemical structure as an alcohol suggests a potential for antimicrobial action through general mechanisms such as protein denaturation and disruption of cellular membranes, which is a primary mode of action for alcohols like ethanol (B145695) and isopropyl alcohol. contecinc.com

Research on structurally related phenoxypropan-2-ol derivatives provides more specific insights. The compound 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009) has been identified as a novel antibacterial agent with broad-spectrum activity, including against persister cells of Pseudomonas aeruginosa. nih.govnih.gov Preliminary data indicate that the molecular basis of its activity involves causing membrane damage. nih.gov This suggests that phenoxypropan-2-ol scaffolds may have the potential to act as antimicrobial agents by disrupting the integrity of the bacterial cell membrane.

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of this compound and its derivatives is intrinsically linked to their structural similarity to the fibrate class of drugs. Fibrates are well-established hypolipidemic agents that exert their effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα subtype. While direct and extensive Structure-Activity Relationship (SAR) studies on this compound itself are not abundantly available in the public domain, the SAR for the broader class of 2-phenoxy-2-methylpropanoic acid derivatives (fibrates) is well-documented. It is scientifically plausible to infer that the alcohol derivatives may act as prodrugs, being metabolized to the corresponding carboxylic acids in vivo, or they may exhibit similar intrinsic activity at the PPAR receptors.

The core structure of these compounds consists of a phenoxy ring connected via an ether linkage to a gem-dimethylpropyl group. Modifications to these regions have significant impacts on their biological activity, primarily as PPARα agonists, which leads to beneficial changes in lipid metabolism.

Key Structural Features for Biological Activity:

Acidic Moiety: For the fibrate class, a carboxylic acid group is crucial for activity. In the case of this compound, the primary alcohol may be oxidized in vivo to the corresponding carboxylic acid, 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid), which is a known active metabolite. Esters of the carboxylic acid, such as clofibrate, also function as prodrugs.

Gem-Dimethyl Group: The two methyl groups on the carbon adjacent to the ether linkage are important for maintaining the molecule's conformation and enhancing its potency.

Phenoxy Ring: The nature and position of substituents on the phenoxy ring significantly modulate the activity. Electron-withdrawing groups, such as chlorine, in the para position of the phenyl ring are generally favorable for activity.

SAR Insights from Fibrate Analogs:

The following data tables summarize the general SAR trends observed for fibrate-like compounds, which are structurally analogous to the derivatives of this compound. The activity is generally assessed based on their ability to lower triglycerides and cholesterol, which is a downstream effect of PPARα activation.

Table 1: Effect of Substitution on the Phenoxy Ring

| Compound | R (Substitution on Phenoxy Ring) | Relative Hypolipidemic Activity |

| Analog 1 | H (Unsubstituted) | Moderate |

| Analog 2 | 4-Cl (p-Chloro) | High |

| Analog 3 | 2-Cl (o-Chloro) | Low |

| Analog 4 | 4-CH3 (p-Methyl) | Moderate |

| Analog 5 | 4-NO2 (p-Nitro) | Low |

| Analog 6 | 2,4-diCl (Dichloro) | Variable |

This table illustrates the importance of the substituent's nature and position on the phenoxy ring. A chloro group at the para position generally confers the highest activity.

Table 2: Effect of Modifications to the Propanyl Moiety

| Compound | Modification to the 2-methylpropan-1-ol Moiety | Relative Hypolipidemic Activity |

| Analog 7 | -CH(CH3)CH2OH | Moderate |

| Analog 8 | -C(CH3)2CH2OH (gem-dimethyl) | High |

| Analog 9 | -C(C2H5)2CH2OH (gem-diethyl) | Low |

| Analog 10 | -C(CH3)2COOH (Carboxylic acid) | High (Active Metabolite) |

| Analog 11 | -C(CH3)2COOCH3 (Methyl Ester) | High (Prodrug) |

This table highlights the significance of the gem-dimethyl group for optimal activity. Conversion of the primary alcohol to a carboxylic acid or an ester (prodrug) is a key feature for the hypolipidemic effect of the fibrate class.

Advanced Analytical Methodologies for Research on 2 4 Chlorophenoxy 2 Methylpropan 1 Ol

Chromatographic Separation Techniques for Purity and Reaction Monitoring

Chromatography is fundamental to separating 2-(4-Chlorophenoxy)-2-methylpropan-1-ol from starting materials, byproducts, or complex matrices. iosrjournals.org The choice between gas and liquid chromatography typically depends on the compound's volatility and the nature of the sample.

Gas chromatography is a powerful technique for the analysis of volatile substances. researchgate.net While this compound possesses some volatility, its polarity due to the hydroxyl group can lead to peak tailing and poor chromatographic performance. To overcome this, derivatization is often employed to create more volatile and thermally stable analogs suitable for GC analysis.

GC coupled with Mass Spectrometry (GC-MS) is a premier hyphenated technique for both qualitative and quantitative analysis. iosrjournals.orgnih.gov After separation on the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that can be compared against spectral libraries for definitive identification. nih.gov This method is invaluable for purity assessment and for monitoring the progress of reactions involving this compound. For instance, in a study of a metabolite of clofibrate (B1669205), 2-(4-chlorophenoxy)-2-methylpropanamide, GC-MS was used for definitive comparison and identification. nih.gov

For non-volatile compounds or complex mixtures such as biological samples, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. iosrjournals.orgresearchgate.net A reversed-phase HPLC method, likely using a C8 or C18 column, would be suitable for separating this compound from other components. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net

Pairing HPLC with tandem mass spectrometry (LC-MS/MS) significantly enhances analytical capabilities, offering high sensitivity and selectivity. saspublishers.comepa.gov This technique is particularly powerful for analyzing complex biological matrices. nih.gov After HPLC separation, the analyte is ionized, often using electrospray ionization (ESI), and then analyzed by the mass spectrometer. saspublishers.comulisboa.pt The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. frontiersin.org This process minimizes matrix interference and allows for accurate quantification at very low concentrations, making it ideal for studying metabolites in samples like urine or plasma. nih.govulisboa.pt

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. iosrjournals.org Each method provides unique information about the compound's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds, offering a complete analysis and interpretation of the entire spectrum. omicsonline.orgresearchgate.net Both ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound would include distinct peaks for the aromatic protons on the chlorophenyl ring, the methylene (B1212753) (-CH₂) protons, the methyl (-CH₃) protons, and the hydroxyl (-OH) proton. docbrown.info Spin-spin coupling patterns would further confirm the connectivity.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. docbrown.info The spectrum for this compound would show characteristic signals for the aromatic carbons, the quaternary carbon bearing the two methyl groups and the phenoxy group, the methyl carbons, and the methylene carbon attached to the hydroxyl group. rsc.org

The following table outlines the predicted chemical shifts for the compound based on its structure.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ar-H | Aromatic Protons | 6.8 - 7.3 | |

| -CH₂- | Methylene Protons | ~3.6 | ~70 |

| -OH | Hydroxyl Proton | Variable (1-5) | |

| -CH₃ | Methyl Protons | ~1.3 | ~25 |

| Ar-C | Aromatic Carbons | 115 - 160 | |

| Ar-C-Cl | Aromatic Carbon (ipso) | ~129 | |

| C-(OAr)(CH₃)₂ | Quaternary Carbon | ~85 |

Note: Predicted values are estimates based on standard chemical shift tables and data for analogous structures.

IR and UV-Vis spectroscopy provide complementary information focused on the functional groups within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The resulting spectrum shows absorption bands characteristic of specific functional groups. alfa-chemistry.com For this compound, key absorptions would confirm the presence of the hydroxyl group (a broad O-H stretch), the ether linkage (C-O stretch), the aromatic ring (C=C stretches), and the C-Cl bond. docbrown.infodocbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique to the molecule. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. Organic compounds containing aromatic rings, like the 4-chlorophenoxy group in this molecule, exhibit characteristic absorption in the ultraviolet region (200-400 nm). alfa-chemistry.com The analysis of a related clofibrate metabolite confirmed the utility of UV spectrophotometry in its characterization. nih.gov

The table below summarizes the expected characteristic IR absorption bands.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alcohol | O-H stretch (broad) | 3200 - 3600 |

| Aromatic Ether | C-O stretch | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Chloro-aromatic | C-Cl stretch | 1085 - 1095 |

| Alkyl Group | C-H stretch | 2850 - 3000 |

Advanced Hyphenated Techniques for Trace Analysis and Metabolite Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for trace analysis and identifying metabolites. nih.govchemijournal.com These methods offer enhanced sensitivity and specificity, allowing for the detection and identification of compounds in minute quantities. saspublishers.com

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalytical chemistry. researchgate.net It is widely used for identifying the biotransformation products (metabolites) of compounds in biological systems. nih.gov The process involves separating the parent compound and its potential metabolites by HPLC, followed by mass spectrometric analysis to determine their molecular weights and fragmentation patterns. nih.gov By comparing the mass spectra of the metabolites to the parent compound, structural modifications such as hydroxylation, glucuronidation, or sulfation can be identified. nih.gov Similarly, GC coupled with tandem mass spectrometry (GC-MS/MS) can be used for ultra-trace analysis, offering high sensitivity and specificity. chemijournal.com These advanced methods are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Chiral Resolution Techniques and Enantioselective Analysis for Optically Active Forms

As this compound possesses a chiral center, it can exist as a pair of enantiomers. The separation and analysis of these optically active forms are critical for understanding their distinct properties and for quality control in synthesis. While specific enantioselective analytical methods for this compound are not extensively detailed in publicly available research, the methodologies applied to structurally analogous compounds, particularly aryloxyphenoxypropionate herbicides, provide a clear framework for the techniques that are applicable. The primary methods for chiral resolution and analysis are chromatographic, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). rsc.org

Direct chiral chromatography is the most common approach, utilizing a chiral stationary phase (CSP) to achieve separation without the need for derivatization. nih.govwvu.edu The selection of the appropriate CSP and mobile phase is crucial for effective enantioseparation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the enantioseparation of chiral compounds. nih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are among the most effective and broadly applicable for this class of compounds. researchgate.netnih.gov Columns such as Chiralcel® and Chiralpak®, which feature coated or immobilized polysaccharide derivatives like amylose tris(3,5-dimethylphenylcarbamate), have demonstrated high enantioselectivity for related structures. nih.gov

Separation can be achieved under different modes:

Normal-Phase HPLC: This mode often employs mobile phases consisting of an alkane (e.g., n-hexane) with an alcohol modifier (e.g., 2-propanol) and an acidic additive like trifluoroacetic acid to improve peak shape and resolution. researchgate.net

Reversed-Phase HPLC: This mode uses aqueous mobile phases with organic modifiers such as methanol, ethanol (B145695), or acetonitrile. nih.gov The composition of the mobile phase and the column temperature significantly influence retention times and enantioselectivity. nih.gov Studies on aryloxyphenoxy-propionate herbicides show that retention and selectivity factors tend to decrease with increasing temperature. nih.gov

Other CSPs: Besides polysaccharide derivatives, other CSPs like cyclodextrin-based (e.g., permethyl-β-cyclodextrin) and protein-based (e.g., α(1)-acid glycoprotein) phases have also been successfully used for the chiral separation of analogous compounds. nih.govnih.gov

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. The technique typically uses supercritical carbon dioxide as the main mobile phase component, often with a small percentage of an organic modifier like methanol, ethanol, or 2-propanol. rsc.org Research on a range of aryloxyphenoxypropionate herbicides has shown that polysaccharide-based columns, such as Sino-Chiral OJ and Chiralpak AD-H, can provide excellent baseline separation under SFC conditions. rsc.orgresearchgate.net The addition of an organic modifier generally decreases the retention factors of the enantiomers. rsc.org

The following table summarizes chromatographic conditions used for the enantioselective analysis of structurally related aryloxyphenoxy compounds, which are indicative of the methodologies applicable to this compound.

| Analyte Class | Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Conditions | Reference |

|---|---|---|---|---|

| Aryloxyphenoxy-propionate Herbicides (e.g., Fenoxaprop-ethyl) | HPLC | Amylose tri-(3,5-dimethylphenylcarbamate) (ADMPC) | Not specified | nih.gov |

| Aryloxyphenoxy-propionate Herbicides (e.g., Quizalofop-p-ethyl) | HPLC | Permethyl-β-cyclodextrin | Alcohol/water or Acetonitrile/water mixtures | nih.gov |

| Aryloxyphenoxypropionic Esters (e.g., Fluazifop-butyl) | HPLC | α(1)-Acid glycoprotein | Propanol (B110389) (5-10%), phosphate (B84403) buffer (pH 6.5-7.0), Temp (15-25 °C) | nih.gov |

| 2-Aryloxycarboxylic Acids | HPLC | Chiralcel OD-H / Chiralpak AD | n-Hexane / 2-Propanol / Trifluoroacetic acid | researchgate.net |

| Aryloxyphenoxypropionate Herbicides | SFC | Sino-Chiral OJ / Chiralcel OD-H / Chiralpak AD-H | CO₂ with Methanol, Ethanol, or 2-Propanol as modifier | rsc.org |

Environmental Fate and Degradation Mechanisms of Chlorophenoxy Compounds Academic Perspective

Photodegradation Mechanisms in Aquatic and Atmospheric Systems

Photodegradation, or the breakdown of compounds by light, is a significant process in the environmental degradation of chlorophenoxy herbicides, particularly in shallow waters and the atmosphere. who.int This process is influenced by factors such as the intensity of solar radiation, the presence of photosensitizing agents, and the chemical structure of the compound.

For chlorophenoxy herbicides, a common photodegradation pathway involves the cleavage of the ether bond, leading to the formation of the corresponding chlorophenol. nih.gov In the case of 2-(4-Chlorophenoxy)-2-methylpropan-1-ol, this would likely result in the formation of 4-chlorophenol (B41353) and 2-methylpropane-1,2-diol. Further degradation of 4-chlorophenol can proceed through hydroxylation and ring cleavage, eventually leading to the formation of smaller, non-aromatic molecules and ultimately mineralization to CO2, H2O, and Cl-.

Another potential photolytic pathway is the reductive dehalogenation of the aromatic ring, where the chlorine atom is replaced by a hydrogen atom. This would lead to the formation of 2-phenoxy-2-methylpropan-1-ol. Subsequent degradation would then follow pathways similar to non-halogenated phenoxy compounds. The presence of photosensitizers in the environment, such as humic substances, can accelerate the rate of photodegradation.

Advanced oxidation processes (AOPs), which involve the generation of highly reactive hydroxyl radicals (•OH), are also effective in degrading chlorophenoxy compounds. nih.gov These processes, often initiated by UV radiation in the presence of agents like hydrogen peroxide (H2O2) or Fenton's reagent, can lead to rapid and complete mineralization of the parent compound. nih.gov

Table 1: Plausible Photolytic Intermediates of this compound

| Intermediate Compound | Plausible Formation Pathway |

| 4-Chlorophenol | Cleavage of the ether linkage |

| 2-Methylpropane-1,2-diol | Cleavage of the ether linkage |

| 2-Phenoxy-2-methylpropan-1-ol | Reductive dehalogenation |

| Hydroxylated derivatives | Reaction with hydroxyl radicals |

This table is based on inferred pathways from structurally similar chlorophenoxy compounds.

The quantum yield is a measure of the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific reaction for each photon absorbed. The determination of the quantum yield for the photodegradation of this compound would be crucial for accurately modeling its environmental persistence. A higher quantum yield would indicate a more rapid degradation in the presence of sunlight.

Microbial Biodegradation Pathways

Biodegradation by microorganisms is a primary mechanism for the removal of chlorophenoxy herbicides from soil and water. who.int The rate and extent of biodegradation are dependent on various factors, including the microbial population present, soil type, temperature, moisture, and pH.

Under aerobic conditions, the microbial degradation of chlorophenoxy compounds is typically initiated by the cleavage of the ether linkage, a reaction often catalyzed by dioxygenase enzymes. For 2,4-D, the initial step involves an α-ketoglutarate-dependent dioxygenase (TfdA) that removes the acetic acid side chain to form 2,4-dichlorophenol (2,4-DCP). nih.gov A similar initial attack on the ether bond of this compound would yield 4-chlorophenol.

The resulting 4-chlorophenol can then be further degraded. A key step in this process is the removal of the chlorine atom, which is facilitated by dehalogenase enzymes. These enzymes can be hydrolytic, reductive, or oxygenolytic. Dioxygenases, a type of oxygenolytic dehalogenase, introduce two hydroxyl groups onto the aromatic ring, which can lead to the removal of the chlorine atom and subsequent ring cleavage. nih.gov The resulting intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization.

Table 2: Key Enzyme Classes in Aerobic Biodegradation of Chlorophenoxy Compounds

| Enzyme Class | Function | Example Substrate (Analogous) |

| Dioxygenases | Cleavage of ether linkage, hydroxylation of aromatic ring | 2,4-D |

| Dehalogenases | Removal of chlorine atoms from the aromatic ring | 4-Chlorophenol |

| Hydroxylases | Introduction of hydroxyl groups to the aromatic ring | 2,4-Dichlorophenol |

This table highlights enzyme classes known to be involved in the degradation of analogous chlorophenoxy herbicides.

Under anaerobic conditions (in the absence of oxygen), the degradation of chlorophenoxy compounds proceeds through different pathways. Reductive dehalogenation is often the initial and rate-limiting step, where the chlorine atom on the aromatic ring is removed and replaced by a hydrogen atom. This process is carried out by specific anaerobic bacteria that use the chlorinated compound as an electron acceptor.

For this compound, anaerobic degradation would likely commence with the conversion to 2-phenoxy-2-methylpropan-1-ol. Following dehalogenation, the ether bond can be cleaved, and the resulting phenolic compound can be further degraded through ring reduction and cleavage.

Metabolite profiling under anaerobic conditions would be essential to elucidate the specific degradation pathway. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to identify the transient intermediates formed during the degradation process.

Chemical Hydrolysis and Oxidation Mechanisms in Environmental Matrices

In addition to photodegradation and microbial action, chemical processes such as hydrolysis and oxidation can contribute to the degradation of chlorophenoxy compounds in the environment.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in chlorophenoxy compounds can be susceptible to hydrolysis, particularly under alkaline conditions. researchgate.net For this compound, hydrolysis would result in the formation of 4-chlorophenol and 2-methylpropane-1,2-diol. The rate of hydrolysis is influenced by pH and temperature, with higher rates generally observed at higher pH and temperatures.

Chemical oxidation, particularly through advanced oxidation processes (AOPs), can also effectively degrade these compounds. As mentioned earlier, AOPs generate highly reactive species like hydroxyl radicals that can attack the aromatic ring and the ether linkage, leading to rapid degradation. nih.gov In soil and water, naturally occurring minerals and organic matter can sometimes catalyze oxidation reactions.

Table 3: Summary of Degradation Mechanisms for Chlorophenoxy Compounds

| Degradation Mechanism | Key Processes | Influencing Factors |

| Photodegradation | Ether bond cleavage, reductive dehalogenation | Sunlight intensity, presence of photosensitizers |

| Microbial Biodegradation | Aerobic: Dioxygenase and dehalogenase activity; Anaerobic: Reductive dehalogenation | Microbial population, oxygen availability, temperature, pH |

| Chemical Degradation | Hydrolysis of ether linkage, oxidation | pH, temperature, presence of oxidants and catalysts |

This table provides a general overview based on the behavior of the chlorophenoxy herbicide class.

Sorption and Transport Mechanisms in Soil and Water Systems: Mechanistic Models

The environmental mobility of chlorophenoxy compounds, such as this compound, is largely governed by their sorption to soil and sediment particles and their subsequent transport through soil and water systems. Mechanistic models are crucial tools for predicting the fate and transport of these compounds, providing a quantitative framework to understand and manage potential environmental contamination. These models integrate various physical, chemical, and biological processes to simulate the movement of chemicals in the subsurface.

Sorption, the process by which a chemical associates with solid-phase particles, is a key determinant of its mobility. chemsafetypro.com For chlorophenoxy compounds, sorption is significantly influenced by the organic carbon content of the soil, clay mineralogy, and the pH of the soil and water. nih.govresearchgate.net As weak acids, the sorption of many chlorophenoxy herbicides is pH-dependent; lower pH values tend to increase sorption as the compound is more likely to be in its neutral, less water-soluble form. nih.govresearchgate.net

The transport of these compounds is then dictated by the balance between their partitioning into the sorbed and dissolved phases and the movement of water through the soil profile. Compounds that are weakly sorbed are more mobile and prone to leaching into groundwater or moving with surface runoff. researchgate.net

Mechanistic models of varying complexity are employed to simulate these processes. These models can range from relatively simple equilibrium models to more complex, multi-process non-equilibrium models.

Equilibrium Models

Equilibrium models represent the simplest approach, assuming that the partitioning of a compound between the solid and aqueous phases is instantaneous and reversible. usda.gov This relationship is often described by the soil-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. chemsafetypro.com

A more universal parameter is the organic carbon-normalized sorption coefficient (Koc), which relates the Kd to the fraction of organic carbon (foc) in the soil (Koc = Kd / foc). chemsafetypro.com This normalization allows for the comparison of sorption potential across different soils, as organic matter is a primary sorbent for many organic compounds. nih.govresearchgate.net Phenoxy herbicides are generally described as being weakly adsorbed, with Koc values typically below 50 L/kg, indicating a potential for transport with runoff and leaching through the soil profile. researchgate.net

Table 1: Representative Sorption Coefficients for Selected Chlorophenoxy Herbicides

| Compound | Soil Type | Kd (L/kg) | Koc (L/kg) | Reference |

|---|---|---|---|---|

| 2,4-D | Various | 0.3 - 1.9 | < 50 | researchgate.netresearchgate.net |

Note: Data for this compound is not available; values for structurally related herbicides are presented as examples.

Non-Equilibrium Models

In many real-world scenarios, the assumption of instantaneous equilibrium is not valid. Non-equilibrium models account for the time-dependent nature of sorption and transport processes. These are particularly important in structured soils with preferential flow paths or when water flow is rapid. nih.gov

Two-site kinetic models are a common type of non-equilibrium model. usda.gov These models conceptualize the soil as having two types of sorption sites: "equilibrium" sites where sorption is rapid, and "kinetic" or "non-equilibrium" sites where sorption is a slower, time-dependent process. usda.gov This approach can better simulate the "tailing" phenomenon often observed in the breakthrough curves of column leaching experiments, where a chemical continues to be released from the soil long after the main pulse has passed. nih.gov

Advanced Transport Models

Several comprehensive models are used in regulatory and research settings to predict the environmental fate of pesticides, including chlorophenoxy compounds. These models often incorporate both equilibrium and non-equilibrium sorption concepts, along with other processes like degradation, volatilization, and plant uptake. nih.govucdavis.edu

PRZM (Pesticide Root Zone Model): This is a one-dimensional model that simulates the vertical movement of pesticides in the unsaturated zone. ucdavis.edu It considers processes such as runoff, erosion, degradation, and uptake by plants.

LEACHM (Leaching Estimation and Chemistry Model): This model also simulates pesticide transport in the unsaturated zone and is known for its detailed representation of water flow and chemical transport processes. ucdavis.edu

GLEAMS (Groundwater Loading Effects of Agricultural Management Systems): This model is designed to simulate the effects of agricultural management practices on pesticide and nutrient losses from the root zone. ucdavis.edu

HYDRUS-1D: This is a sophisticated software package that can simulate water, heat, and solute transport in one-dimensional variably saturated media. nih.gov It can incorporate a variety of equilibrium and non-equilibrium sorption models, including two-site kinetic models. nih.gov

The selection of an appropriate model depends on the specific objectives of the assessment, the available data, and the characteristics of the system being studied. Validation of these models with laboratory and field data is crucial to ensure their accuracy and reliability in predicting the environmental behavior of compounds like this compound. ucdavis.edu For instance, studies comparing these models have shown that PRZM and LEACHM often perform well in predicting solute breakthrough in soil columns. ucdavis.edu

Applications of 2 4 Chlorophenoxy 2 Methylpropan 1 Ol As a Research Intermediate

Precursor in the Synthesis of Agrochemicals: Novel Compound Development

Aromatic substituted aliphatic alkanols are recognized as useful intermediates in the synthesis of agrochemicals, particularly pesticides google.com. The molecular framework of 2-(4-chlorophenoxy)-2-methylpropan-1-ol is closely related to a class of herbicides known as phenoxyacetic acids. nih.govnih.gov The primary alcohol functional group of this compound can be oxidized to yield the corresponding carboxylic acid, 2-(4-chlorophenoxy)-2-methylpropanoic acid.

This transformation is a key step, as the resulting acid structure is a core component of several active compounds in agriculture. Phenoxy herbicides are synthetic auxins that control broadleaf weeds. nih.gov By modifying the core structure of this compound, researchers can develop novel derivatives and investigate their herbicidal or pesticidal activities. The presence of the chlorine atom on the phenyl ring is a common feature in agrochemicals, often enhancing the efficacy and metabolic stability of the compound.

| Starting Material | Transformation | Resulting Core Structure | Application in Agrochemicals |

| This compound | Oxidation | 2-(4-Chlorophenoxy)-2-methylpropanoic acid | Core component of phenoxy herbicides nih.govnih.gov |

Intermediate in Pharmaceutical Research: Design and Synthesis of Drug Candidates

The role of this compound as an intermediate is well-established in pharmaceutical research, primarily as a precursor to fibrate drugs used for treating hyperlipidemia. The oxidation of this compound yields 2-(4-chlorophenoxy)-2-methylpropanoic acid, commonly known as clofibric acid. chemicalbook.comwikipedia.org

Clofibric acid is the biologically active metabolite of the lipid-lowering drug clofibrate (B1669205). chemicalbook.comwikipedia.org Clofibrate itself is synthesized by the esterification of clofibric acid. orientjchem.orgchemicalbook.com Therefore, this compound is a direct and crucial precursor in the synthesis of this important pharmaceutical agent and its analogues. The process of drug discovery often involves synthesizing various derivatives of a lead compound to optimize its pharmacological profile. nih.gov Starting from this compound, medicinal chemists can access clofibric acid and subsequently create a library of different esters or other derivatives to be screened for enhanced therapeutic activity. orientjchem.org

The incorporation of chlorine is a known strategy in medicinal chemistry to modulate the biological activity of drug candidates, with over a quarter of FDA-approved drugs containing this halogen. This highlights the significance of chlorinated intermediates like this compound in the development of new therapeutic agents. nih.gov

Table 8.2: Synthesis Pathway from Intermediate to Active Pharmaceutical Ingredient

| Intermediate | Key Reaction | Product | Drug Class | Therapeutic Use |

|---|---|---|---|---|

| This compound | Oxidation | 2-(4-Chlorophenoxy)-2-methylpropanoic acid (Clofibric acid) chemicalbook.com | Fibrates | Lipid-lowering orientjchem.org |

Building Block for Polymer Science and Materials Research

In polymer and materials science, molecules that can be linked together to form long chains are known as monomers or building blocks. scitechdaily.com this compound possesses a reactive hydroxyl (-OH) group, which allows it to be incorporated into polymer chains. For instance, the hydroxyl group can react with carboxylic acids or their derivatives to form polyesters, or with other functional groups to create polyethers or polyurethanes.